molecular formula C20H18F6N2O5S B2885366 N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 690249-68-4

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2885366
CAS No.: 690249-68-4
M. Wt: 512.42
InChI Key: LFYPMLWLELOWPG-UHFFFAOYSA-N
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Description

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups, a methoxy group, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might involve the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methoxy-5-(morpholine-4-sulfonyl)benzoic acid in the presence of coupling agents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism by which N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 2-(3,5-bis(Trifluoromethyl)phenylcarbamoyl)-4-chlorophenyl dihydrogen phosphate
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

What sets N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both trifluoromethyl and morpholine sulfonyl groups, along with a methoxy group, makes it particularly versatile in various chemical and biological contexts.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N2O5S/c1-32-17-3-2-15(34(30,31)28-4-6-33-7-5-28)11-16(17)18(29)27-14-9-12(19(21,22)23)8-13(10-14)20(24,25)26/h2-3,8-11H,4-7H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYPMLWLELOWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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